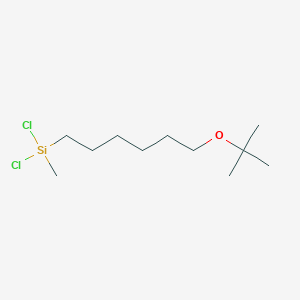
(6-tert-Butoxyhexyl)(dichloro)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-tert-Butoxyhexyl)(dichloro)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two chlorine atoms, and a 6-tert-butoxyhexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-tert-Butoxyhexyl)(dichloro)methylsilane typically involves the reaction of a suitable hexylsilane precursor with tert-butyl alcohol and a chlorinating agent. One common method involves the following steps:
Preparation of the Hexylsilane Precursor: The hexylsilane precursor can be synthesized by reacting hexylmagnesium bromide with silicon tetrachloride.
Introduction of the tert-Butoxy Group: The hexylsilane precursor is then reacted with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to introduce the tert-butoxy group.
Chlorination: The final step involves the chlorination of the intermediate product using a chlorinating agent such as thionyl chloride or phosphorus trichloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of hexylsilane precursors using automated reactors.
Catalytic Reactions: Efficient catalytic systems to introduce the tert-butoxy group.
Chlorination: High-throughput chlorination processes to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (6-tert-Butoxyhexyl)(dichloro)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the methyl group to a hydroxyl or carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Hydroxyl or carbonyl derivatives of the original compound.
Scientific Research Applications
(6-tert-Butoxyhexyl)(dichloro)methylsilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Serves as a versatile reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (6-tert-Butoxyhexyl)(dichloro)methylsilane involves its ability to undergo substitution and hydrolysis reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The pathways involved include:
Substitution Pathways: Formation of new silicon-carbon or silicon-heteroatom bonds.
Hydrolysis Pathways: Generation of silanols and subsequent interactions with biological molecules.
Comparison with Similar Compounds
(6-tert-Butoxyhexyl)(dichloro)ethylsilane: Similar structure but with an ethyl group instead of a methyl group.
(6-tert-Butoxyhexyl)(dichloro)propylsilane: Similar structure but with a propyl group instead of a methyl group.
Uniqueness: (6-tert-Butoxyhexyl)(dichloro)methylsilane is unique due to its specific combination of a tert-butoxyhexyl group and dichloromethylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
670222-30-7 |
|---|---|
Molecular Formula |
C11H24Cl2OSi |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
dichloro-methyl-[6-[(2-methylpropan-2-yl)oxy]hexyl]silane |
InChI |
InChI=1S/C11H24Cl2OSi/c1-11(2,3)14-9-7-5-6-8-10-15(4,12)13/h5-10H2,1-4H3 |
InChI Key |
WFZSIVNWLIYDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCC[Si](C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

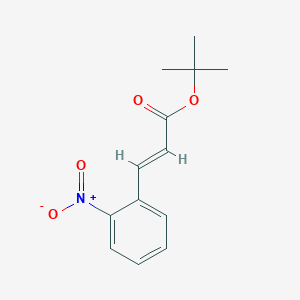
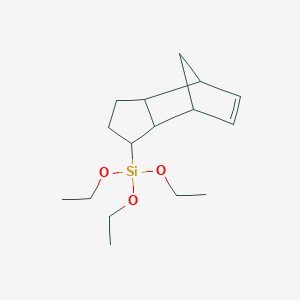
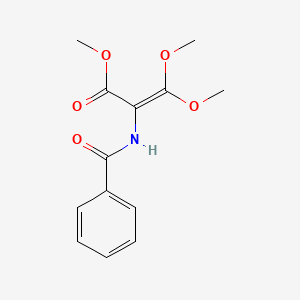
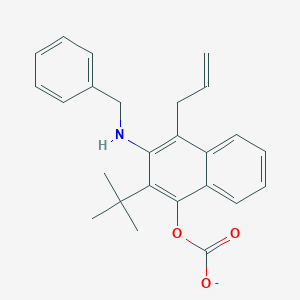

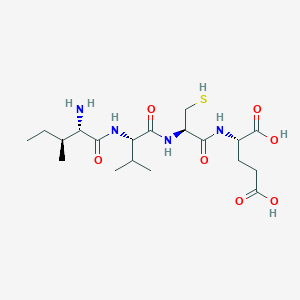
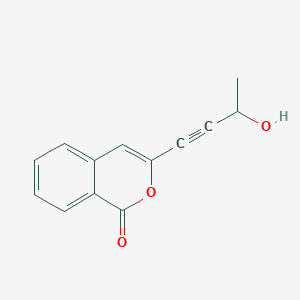
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
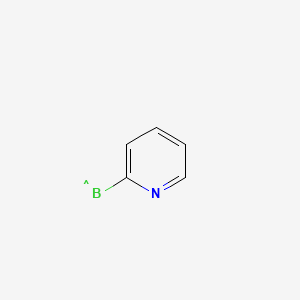
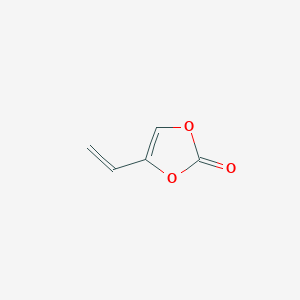
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
